molecular formula C15H15NO2 B13211573 4-[(2-Methylbenzyl)amino]benzoic acid

4-[(2-Methylbenzyl)amino]benzoic acid

Cat. No.: B13211573
M. Wt: 241.28 g/mol
InChI Key: PGFCQXCQNUPCIY-UHFFFAOYSA-N
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Description

Contextualization within Benzoic Acid Derivatives and Aminobenzoic Acid Chemistry

Benzoic acid and its derivatives are a cornerstone of organic chemistry, with wide-ranging applications in pharmaceuticals, food preservation, and as precursors for the synthesis of a vast array of other chemical compounds. The presence of the carboxylic acid group on the benzene (B151609) ring makes it a versatile scaffold for chemical modification.

Aminobenzoic acids, isomers of which include anthranilic acid (2-aminobenzoic acid), 3-aminobenzoic acid, and 4-aminobenzoic acid (PABA), are also of significant chemical and biological importance. 4-Aminobenzoic acid, for instance, is a well-known intermediate in the synthesis of folate by bacteria. The amino group provides a reactive site for the introduction of various substituents, leading to a diverse range of chemical entities with distinct properties.

4-[(2-Methylbenzyl)amino]benzoic acid integrates these two chemical families. The N-substitution of 4-aminobenzoic acid with a 2-methylbenzyl group introduces a degree of steric hindrance and lipophilicity that can influence its chemical reactivity, solubility, and biological interactions compared to its parent compound, 4-aminobenzoic acid.

Academic Significance and Emerging Research Trajectories of Anilino/Benzylamino Benzoic Acids

The academic significance of anilino and benzylamino benzoic acids lies primarily in the field of medicinal chemistry and drug discovery. The general structure, which features an aromatic ring linked to a benzoic acid moiety via an amino bridge, has proven to be a valuable pharmacophore for the development of various therapeutic agents.

Research into this class of compounds has explored their potential as:

Anticancer Agents: A recent study on a series of 4-(benzylamino)benzoic acid derivatives revealed their potential anticancer activities. Some of these compounds were evaluated against non-small cell lung cancer and small cell lung cancer cell lines, with certain derivatives showing considerable efficacy.

Antibacterial Agents: The same study also investigated the antibacterial properties of these derivatives against various Gram-positive and Gram-negative bacteria, with some compounds exhibiting moderate activity.

Enzyme Inhibitors: The structural motif of N-substituted aminobenzoic acids is present in a number of enzyme inhibitors. The specific substitution pattern can be tailored to achieve selective binding to the active site of a target enzyme.

The synthesis of 4-(benzylamino)benzoic acid derivatives is often achieved through reductive amination. This common and efficient method involves the reaction of 4-aminobenzoic acid with a substituted benzaldehyde to form an imine, which is then reduced to the corresponding amine, typically using a reducing agent like sodium borohydride (B1222165).

While the broader class of anilino/benzylamino benzoic acids has been the subject of numerous studies, research focusing specifically on this compound is still in its nascent stages. The presence of the methyl group on the benzyl (B1604629) ring at the ortho position can be expected to influence the conformation of the molecule, which in turn could affect its binding to biological targets. Further investigation is required to fully elucidate the unique chemical and biological properties of this specific isomer and to explore its potential applications. The detailed study of such derivatives contributes to a deeper understanding of structure-activity relationships within this important class of compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

4-[(2-methylphenyl)methylamino]benzoic acid

InChI

InChI=1S/C15H15NO2/c1-11-4-2-3-5-13(11)10-16-14-8-6-12(7-9-14)15(17)18/h2-9,16H,10H2,1H3,(H,17,18)

InChI Key

PGFCQXCQNUPCIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CNC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Spectroscopic Characterization and Advanced Structural Elucidation of 4 2 Methylbenzyl Amino Benzoic Acid and Its Analogues

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the molecular structure of 4-[(2-Methylbenzyl)amino]benzoic acid.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is instrumental in identifying the characteristic vibrational modes of the functional groups within this compound. The spectrum reveals distinct absorption bands that correspond to the stretching and bending vibrations of specific bonds.

For N-aryl anthranilic acids, a class of compounds analogous to the subject molecule, characteristic infrared absorptions are well-documented. researchgate.net The carbonyl group (C=O) of the carboxylic acid typically shows a strong stretching vibration in the range of 1710-1678 cm⁻¹. researchgate.net The hydroxyl (-OH) group of the carboxylic acid exhibits a broad absorption band between 3300-2600 cm⁻¹, a result of intermolecular hydrogen bonding. researchgate.net Furthermore, the secondary amine (-NH-) linkage presents a stretching vibration between 3280-3110 cm⁻¹. researchgate.net

In related aminobenzoic acid derivatives, the aromatic C-H stretching can be observed around 3045 cm⁻¹. asianpubs.org The aromatic C=C stretching vibrations typically appear as a multiplet of peaks in the 1600-1400 cm⁻¹ region. asianpubs.orgresearchgate.net For instance, in ester derivatives of N-phenylanthranilic acid, these C=C stretching bands are seen at approximately 1581, 1512, 1440, and 1410 cm⁻¹. asianpubs.org

The table below summarizes the expected FT-IR vibrational frequencies for key functional groups in this compound, based on data from analogous compounds.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Reference
-OH (Carboxylic Acid)O-H Stretch (H-bonded)3300 - 2600 (broad) researchgate.net
-NH- (Secondary Amine)N-H Stretch3280 - 3110 researchgate.net
C-H (Aromatic)C-H Stretch~3045 asianpubs.org
C=O (Carboxylic Acid)C=O Stretch1710 - 1678 researchgate.net
C=C (Aromatic)C=C Stretch1600 - 1400 asianpubs.orgresearchgate.net

Raman Spectroscopy for Molecular Vibrations and Self-Assembly Monolayer Investigation

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of 4-aminobenzoic acid, a parent analogue, shows prominent peaks that can be assigned to specific molecular vibrations. researchgate.net Key bands include those for aromatic ring breathing and stretching modes, as well as C-H bending. researchgate.net For example, in 4-mercaptobenzoic acid (4-MBA), another analogue, peaks around 1101 cm⁻¹ and 1600 cm⁻¹ are assigned to the ring breathing and ring stretching modes, respectively. researchgate.net

This technique is also highly effective for studying the formation of self-assembled monolayers (SAMs) on metallic surfaces, a relevant application for aminobenzoic acid derivatives. rsc.org When molecules like this compound adsorb onto a surface, such as gold or silver, changes in the Raman spectrum can be observed. researchgate.net Surface-Enhanced Raman Spectroscopy (SERS) can dramatically amplify the signal of the adsorbed molecules, revealing information about the molecule's orientation and interaction with the substrate. nih.gov For instance, the absence of a peak around 2293 cm⁻¹, characteristic of the N≡N stretching of a diazonium salt precursor, can confirm successful grafting onto a gold surface. researchgate.net

The following table lists characteristic Raman shifts for 4-aminobenzoic acid, which serve as a reference for interpreting the spectrum of its derivatives.

Vibrational ModeCharacteristic Wavenumber (cm⁻¹)Reference
Aromatic Ring Breathing~1101 researchgate.net
Aromatic Ring Stretching~1600 researchgate.netresearchgate.net
C-H Bending~1150 researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound by mapping the chemical environments of its proton (¹H) and carbon (¹³C) nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to one another. For this compound, distinct signals are expected for the carboxylic acid proton, the amine proton, the aromatic protons on both rings, the methylene (B1212753) bridge protons, and the methyl group protons.

Based on data from analogous compounds, the carboxylic acid proton (-COOH) is expected to be the most deshielded, appearing as a broad singlet at a high chemical shift, typically above 10 ppm (often 10-13 ppm). orgchemboulder.com The amine proton (-NH-) signal is also broad and its position can vary, often appearing in the 5-8.5 ppm range for amides. orgchemboulder.com

The aromatic protons will appear in the range of 6.0-8.5 ppm. orgchemboulder.com The protons on the benzoic acid ring will be split into two doublets, characteristic of a 1,4-disubstituted (para) benzene (B151609) ring. The protons on the 2-methylbenzyl ring will show a more complex splitting pattern due to their positions relative to the methyl and amino-methylene groups. The methylene protons (-CH₂-) connecting the benzyl (B1604629) group and the nitrogen atom would likely appear as a singlet around 4.43 ppm. rsc.org The methyl group (-CH₃) protons on the benzyl ring are typically found in the upfield region, around 2.2-3 ppm. orgchemboulder.com

The table below presents estimated ¹H NMR chemical shifts for this compound.

Proton TypeExpected Chemical Shift (δ, ppm)MultiplicityReference
-COOH (Carboxylic Acid)10.0 - 13.0Broad Singlet orgchemboulder.com
Ar-H (Aromatic)6.0 - 8.5Multiplet orgchemboulder.com
-NH- (Amine)5.0 - 8.5Broad Singlet orgchemboulder.com
-CH₂- (Methylene Bridge)~4.4Singlet rsc.org
-CH₃ (Methyl)2.2 - 3.0Singlet orgchemboulder.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of attached atoms.

For this compound, the carbonyl carbon of the carboxylic acid group is the most deshielded, with a chemical shift typically in the range of 160-180 ppm. compoundchem.com The aromatic carbons generally resonate between 110-155 ppm. compoundchem.com The specific shifts depend on the substituents; for example, the carbon atom attached to the carboxylic group (C1) and the carbon atom attached to the amino group (C4) in the benzoic acid ring will have distinct chemical shifts from the other aromatic carbons. In 4-aminobenzoic acid, these carbons appear around 117.3 ppm and 153.5 ppm, respectively. rsc.org The carbons of the 2-methylbenzyl group will also have characteristic shifts, influenced by the methyl group and the point of attachment to the methylene bridge. The methylene bridge carbon (-CH₂-) is expected in the range of 40-55 ppm, while the methyl carbon (-CH₃) will be the most shielded, appearing upfield around 10-25 ppm. compoundchem.com

The table below summarizes the estimated ¹³C NMR chemical shifts.

Carbon TypeExpected Chemical Shift (δ, ppm)Reference
-COOH (Carbonyl)160 - 180 compoundchem.com
Ar-C (Aromatic)110 - 155 compoundchem.com
-CH₂- (Methylene Bridge)40 - 55 compoundchem.com
-CH₃ (Methyl)10 - 25 compoundchem.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the ultraviolet region due to π → π* transitions within the benzene rings and n → π* transitions involving the non-bonding electrons on the oxygen and nitrogen atoms.

The UV-Vis spectrum of the parent compound, 4-aminobenzoic acid (PABA), shows absorption maxima (λmax) at approximately 194 nm, 226 nm, and 278 nm. sielc.com These transitions are influenced by the solvent polarity and pH. niscpr.res.in The presence of the 2-methylbenzyl group is expected to cause a slight shift (either bathochromic, to longer wavelengths, or hypsochromic, to shorter wavelengths) in these absorption bands due to its electronic and steric effects on the chromophore. For N-aryl anthranilic acids, UV absorption maxima are typically observed in the ranges of 282-286 nm and 348-354 nm. researchgate.net

The electronic properties of aminobenzoic acid derivatives are governed by the interplay between the electron-donating amine group and the electron-withdrawing carboxylic acid group, which can engage in resonance across the π-system. rsc.org This intramolecular charge transfer character influences the energy of the electronic transitions and thus the position of the absorption maxima.

The table below shows the absorption maxima for 4-aminobenzoic acid as a reference.

CompoundAbsorption Maxima (λmax, nm)Reference
4-Aminobenzoic Acid194 sielc.com
226 sielc.com
278 sielc.com
N-Aryl Anthranilic Acids282-286 and 348-354 researchgate.net

X-ray Diffraction (XRD) for Single Crystal and Powder Analysis

X-ray diffraction stands as a definitive method for the structural characterization of crystalline materials. Single-crystal XRD allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. Powder XRD, while providing less detailed information, is crucial for identifying crystalline phases, assessing sample purity, and studying polymorphic transformations.

Crystal Structure Determination and Molecular Conformation

The analysis revealed that the molecule is non-planar. nih.gov The steric hindrance caused by the substituent groups on the aromatic rings forces them into a twisted conformation. The dihedral angle between the two aromatic rings is a critical parameter describing this conformation. For 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid, this angle was determined to be 42.44 (7)°. nih.gov This deviation from planarity is a common feature in diarylamine derivatives.

Similarly, in the structure of 4-{[(anthracen-9-yl)methyl]amino}benzoic acid, the benzene ring is significantly inclined to the mean plane of the larger anthracene (B1667546) ring system, with a dihedral angle of 75.21 (9)°. nih.gov Another analogue, 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoic acid, also exhibits a non-planar structure with a Caryl—CH2—NH—Caryl torsion angle of −83.9 (2)°. nih.gov These examples consistently demonstrate that the linkage between the two aromatic systems in these types of molecules induces a twisted conformation.

Table 1: Selected Crystallographic and Structural Data for Analogues of this compound

Compound Name Crystal System Space Group Dihedral/Torsion Angle (°)
2-Methyl-4-[(4-methylphenyl)amino]benzoic acid nih.gov Triclinic P-1 42.44 (7)
4-{[(anthracen-9-yl)methyl]amino}benzoic acid nih.gov Monoclinic P21/n 75.21 (9)

Analysis of Supramolecular Interactions and Hydrogen Bonding Networks

The arrangement of molecules in the crystal lattice, known as the supramolecular structure, is governed by a network of non-covalent interactions, with hydrogen bonds playing a predominant role. In the analogues of this compound, a recurring and highly predictable hydrogen-bonding motif is the formation of carboxylic acid dimers.

In the crystal structure of 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid, molecules associate into centrosymmetric dimers through pairs of O—H⋯O hydrogen bonds between their carboxylic acid groups. nih.gov This interaction forms a robust R22(8) graph-set motif, a pattern commonly observed in the crystal structures of carboxylic acids. nih.govnih.gov This primary interaction is fundamental to the assembly of the crystal lattice.

These consistent findings across multiple analogues strongly suggest that this compound would also crystallize with a supramolecular architecture dominated by the formation of hydrogen-bonded carboxylic acid dimers.

Polymorphism and Crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. The different polymorphs of a substance can have distinct physical properties. Studies on p-aminobenzoic acid (PABA), the parent amine of the target compound, provide a foundational understanding of the potential for polymorphism in this class of molecules. diva-portal.orgrsc.orgcore.ac.uk

PABA is known to crystallize in at least four polymorphic forms, with the α and β forms being the most extensively studied. rsc.orgcore.ac.ukresearchgate.netresearchgate.net The two forms are enantiotropically related, meaning their relative stability is dependent on temperature. diva-portal.orgcore.ac.uk Below a transition temperature of approximately 14-25°C, the β-form is thermodynamically stable, while the α-form is stable at higher temperatures. diva-portal.orgcore.ac.uk

Crystallization studies show that the solvent and cooling rate play a crucial role in determining which polymorph is obtained. diva-portal.orgrsc.org The α-form of PABA is kinetically favored and crystallizes readily from a wide variety of solvents, typically as long, fibrous needles. diva-portal.orgresearchgate.net This is attributed to the easy formation of carboxylic acid dimers in solution, which is the primary building block of the α-form structure. diva-portal.org In contrast, the β-form, which appears as prisms, is more difficult to obtain and has been successfully crystallized from only a few solvents like water and ethyl acetate (B1210297) under carefully controlled conditions of slow cooling and low supersaturation. diva-portal.orgresearchgate.net The solvent's ability to interact strongly with the carboxylic acid group can inhibit dimerization and favor the nucleation of the β form. rsc.org

The existence of multiple polymorphs for PABA, driven by subtle differences in hydrogen bonding and molecular stacking, highlights the likelihood that this compound and its derivatives could also exhibit polymorphic behavior. rsc.orgcore.ac.uk The specific crystallization conditions, particularly the choice of solvent and temperature, would be critical in isolating and characterizing any potential polymorphs of the title compound.

After a thorough and comprehensive search for scientific literature detailing the computational and molecular modeling studies of the specific compound this compound, it has been determined that there is no available research data to fulfill the detailed requirements of the requested article.

Searches for Density Functional Theory (DFT) calculations, including optimized geometry, HOMO-LUMO analysis, vibrational frequencies, Natural Bond Orbital (NBO) analysis, aromaticity analysis, and proton transfer dynamics, for this exact molecule did not yield any specific results. The existing literature focuses on related but structurally distinct compounds, such as other derivatives of 4-aminobenzoic acid or similar molecular scaffolds.

Due to the strict instruction to focus solely on this compound and the lack of specific computational data for this molecule, it is not possible to generate the scientifically accurate and detailed article as outlined in the prompt. Providing data from related molecules would violate the core requirement of exclusivity to the specified compound.

Computational Chemistry and Advanced Molecular Modeling of 4 2 Methylbenzyl Amino Benzoic Acid

Molecular Docking Investigations and Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in virtual screening and for understanding the structural basis of ligand-protein interactions.

The interaction profile of a ligand like 4-[(2-Methylbenzyl)amino]benzoic acid with a protein receptor is a composite of various non-covalent interactions. These include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The specific arrangement of these interactions constitutes the binding mode.

For derivatives of benzoic acid, studies have shown that the carboxylic acid group is a key player in forming hydrogen bonds with amino acid residues in the active site of target proteins. For instance, in studies of benzoic acid derivatives as inhibitors of enzymes like α-amylase, the hydroxyl and carboxyl groups were found to be crucial for forming hydrogen bonds that stabilize the ligand-protein complex. mdpi.com Similarly, the amino group in 4-aminobenzoic acid derivatives can also act as a hydrogen bond donor or acceptor.

A hypothetical interaction profile for this compound within a protein active site would likely involve:

Hydrogen Bonding: The carboxylic acid group forming hydrogen bonds with polar or charged residues such as Arginine, Lysine, or Serine. The secondary amine bridge could also participate in hydrogen bonding.

Hydrophobic Interactions: The 2-methylbenzyl group fitting into a hydrophobic pocket of the receptor, interacting with residues like Leucine, Isoleucine, Valine, or Phenylalanine.

Electrostatic Interactions: The negatively charged carboxylate group interacting with positively charged residues.

Interaction TypePotential Interacting ResiduesContributing Moiety of Ligand
Hydrogen BondingArg, Lys, Ser, Thr, HisCarboxylic acid, Amino group
Hydrophobic InteractionsLeu, Ile, Val, Phe, Trp2-Methylbenzyl group
π-π StackingPhe, Tyr, Trp, HisBenzene (B151609) rings
Electrostatic InteractionsLys, ArgCarboxylate group

Predictive modeling of how this compound binds to an enzyme's active site involves several computational steps. Initially, a high-resolution 3D structure of the target enzyme is obtained, typically from a protein data bank. The ligand's 3D structure is also generated and optimized for its lowest energy conformation.

Docking software then systematically samples a large number of orientations and conformations of the ligand within the active site of the enzyme. Each of these "poses" is scored based on a scoring function that estimates the binding affinity. The pose with the best score is then analyzed to understand the specific interactions.

For example, in the context of carbonic anhydrase inhibition, a study on a benzoic acid derivative revealed a binding energy of -9.4 kcal/mol, suggesting it could be a potent inhibitor. niscpr.res.in The analysis showed specific hydrogen bonds and hydrophobic contacts contributing to this strong binding. niscpr.res.in Similarly, studies on cholinesterase inhibitors have utilized molecular docking to predict the binding modes of aminobenzoic acid derivatives. researchgate.net These models often reveal key interactions, such as hydrogen bonds with residues like Tyr72 and Asp74, that are critical for inhibitory activity. researchgate.net

Predictive models for this compound would aim to identify a specific enzyme it could potentially inhibit. The model would highlight the key residues in the active site that form favorable interactions with the ligand, providing a rationale for its predicted biological activity. This information is invaluable for guiding further experimental studies and for the rational design of more potent analogs.

Enzyme Target ClassKey Active Site Features for Benzoic Acid DerivativesPredicted Interaction for this compound
Carbonic AnhydrasesZinc-coordinating residues (e.g., His), Hydrophobic pocketCarboxylate interaction with Zinc; 2-methylbenzyl group in hydrophobic pocket.
CholinesterasesCatalytic triad (B1167595) (Ser, His, Glu), Peripheral anionic site (e.g., Tyr, Trp)Hydrogen bonding with catalytic residues; π-π stacking at peripheral site.
α-AmylaseCatalytic residues (e.g., Asp, Glu), Substrate-binding subsitesHydrogen bonding with catalytic residues; hydrophobic interactions in subsites. mdpi.com

Biological Activities and Molecular Mechanisms of Action of 4 2 Methylbenzyl Amino Benzoic Acid Analogues

Antimicrobial Efficacy Investigations

Analogues of 4-[(2-Methylbenzyl)amino]benzoic acid have demonstrated a notable breadth of antimicrobial activity, encompassing antibacterial, antifungal, and antimycobacterial properties. The structural modifications of the parent PABA molecule have led to the development of derivatives with significant potency against various pathogenic microorganisms.

Antibacterial Spectrum and Potency (Gram-positive and Gram-negative)

Derivatives of 4-aminobenzoic acid have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The simple chemical modification of PABA can lead to the emergence of antibacterial properties, including the inhibition of methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 15.62 µM.

Research into various 4-(benzylamino)benzoic acid derivatives has revealed moderate antibacterial activities against a range of bacterial strains, with MIC values generally falling between 64 and 256 µg/mL. For instance, one study highlighted a newly synthesized carbazole (B46965) derivative, 4-(4-(benzylamino)butoxy)-9H-carbazole, which exhibited antibacterial activity comparable to the drug carvedilol. This compound was particularly effective against Gram-positive strains, with MICs of 30 µg/mL for S. aureus ATCC 6358, 50 µg/mL for S. epidermidis ATCC 12228, and 40 µg/mL for S. pyogenes ATCC 19615. However, significant activity against Gram-negative bacteria such as E. coli and P. aeruginosa was not observed with this particular derivative.

The following table summarizes the antibacterial activity of selected 4-aminobenzoic acid analogues against various bacterial strains.

Compound/AnalogueGram-positive BacteriaMICGram-negative BacteriaMIC
PABA-derived Schiff BasesStaphylococcus aureus (MRSA)From 15.62 µM--
4-(Benzylamino)benzoic acid derivativesVarious strains64-256 µg/mLVarious strains64-256 µg/mL
4-(4-(benzylamino)butoxy)-9H-carbazoleS. aureus ATCC 635830 µg/mLE. coli>70 µg/mL
S. epidermidis ATCC 1222850 µg/mLP. hauseri>70 µg/mL
S. pyogenes ATCC 1961540 µg/mLP. aeruginosa>70 µg/mL

Antifungal Activities

In addition to their antibacterial effects, 4-aminobenzoic acid analogues have demonstrated potent broad-spectrum antifungal properties. Studies have reported MIC values of ≥ 7.81 µM for certain PABA-derived Schiff bases against fungal pathogens. The structural features of these derivatives play a crucial role in their antifungal efficacy. For example, some thioureides of 2-(4-methylphenoxymethyl) benzoic acid have shown significant activity against planktonic fungal cells, with MICs ranging from 15.6 to 62.5 µg/mL.

The antifungal activity of these compounds is often compared to standard antifungal agents to gauge their potential. The screening of various PABA derivatives has shown positive results when compared with drugs like miconazole.

Compound/AnalogueFungal StrainMIC
PABA-derived Schiff BasesVarious fungal pathogens≥ 7.81 µM
Thioureides of 2-(4-methylphenoxymethyl) benzoic acidPlanktonic fungal cells15.6 - 62.5 µg/mL

Antimycobacterial Evaluation

The search for new treatments for tuberculosis has led to the investigation of 4-aminobenzoic acid derivatives for their antimycobacterial properties. Research has shown that simple chemical modifications of PABA can result in moderate antimycobacterial activity, with MICs of ≥ 62.5 µM against Mycobacterium tuberculosis.

Further studies on hydrazide-hydrazone derivatives synthesized from 4-aminobenzoic acid have demonstrated encouraging in-vitro results against the Mycobacterium tuberculosis H37Rv strain, with some compounds exhibiting MICs as low as 1.2 µg/mL. This highlights the potential of this class of compounds in the development of new anti-tuberculosis agents.

Compound/AnalogueMycobacterial StrainMIC
PABA-derived Schiff BasesMycobacterium tuberculosis≥ 62.5 µM
Hydrazide-hydrazone derivatives of 4-aminobenzoic acidMycobacterium tuberculosis H37RvAs low as 1.2 µg/mL

Antineoplastic and Cytotoxic Potential of Derivatives

Beyond their antimicrobial effects, analogues of this compound have been explored for their potential as anticancer agents. These investigations have focused on their ability to inhibit the growth of cancer cells and the underlying molecular mechanisms responsible for these cytotoxic effects.

Inhibition of Cancer Cell Proliferation Pathways (e.g., Wnt signaling pathway interference)

The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation and is often aberrantly activated in various cancers. Consequently, it has become a key target for the development of novel anticancer therapies. While the direct interference of this compound analogues with the Wnt signaling pathway is an area of ongoing research, the broader class of small molecules is being extensively studied for their ability to inhibit this pathway.

Inhibitors of the Wnt/β-catenin pathway can act at various levels, from preventing the secretion of Wnt ligands to disrupting the interaction between β-catenin and T-cell factor/lymphoid enhancer factor (Tcf/Lef) transcription factors. The development of small molecules that can modulate this pathway holds significant promise for cancer treatment. Although specific studies directly linking 4-aminobenzoic acid derivatives to Wnt pathway inhibition are not yet prevalent, the structural versatility of these compounds makes them interesting candidates for future investigations in this area.

In Vitro Cytotoxicity Assessments against Cancer Cell Lines

Numerous studies have evaluated the in vitro cytotoxicity of 4-aminobenzoic acid derivatives against a variety of cancer cell lines. Schiff bases derived from PABA have shown notable cytotoxicity against the human liver cancer cell line HepG2, with IC50 values of ≥ 15.0 µM.

Further research on other derivatives has demonstrated a range of cytotoxic activities. For example, some aminobenzylnaphthols have exhibited potent cytotoxic activity against pancreatic (BxPC-3) and colorectal (HT-29) cancer cell lines, with IC50 values ranging from approximately 11 to 111 µM depending on the cell line and incubation time. One study reported that certain 4-methylbenzamide (B193301) derivatives showed high activity against the leukemic cell line K562, with IC50 values as low as 2.27 µM.

The following table presents a summary of the in vitro cytotoxicity of various 4-aminobenzoic acid analogues against different cancer cell lines.

Compound/AnalogueCancer Cell LineIC50 Value
PABA-derived Schiff BasesHepG2 (Liver Cancer)≥ 15.0 µM
Aminobenzylnaphthol derivativesBxPC-3 (Pancreatic Cancer)13.26 - 66.19 µM
HT-29 (Colorectal Cancer)11.55 - 111.5 µM
4-Methylbenzamide derivativesK562 (Leukemia)2.27 µM
HL-60 (Leukemia)1.42 µM
OKP-GS (Renal Carcinoma)4.56 µM

Interactions with DNA and Cellular Replication Processes

Analogues of this compound, particularly those based on the N-phenylanthranilic acid scaffold, have been investigated for their interactions with crucial cellular components like DNA. Some of these derivatives have been shown to bind effectively with DNA gyrase, an essential enzyme involved in bacterial DNA replication, suggesting a potential mechanism for antibacterial activity. asianpubs.org Molecular docking studies have been employed to predict the binding interactions between these compounds and DNA gyrase. asianpubs.org

Furthermore, the broader class of para-aminobenzoic acid (PABA) derivatives, to which this compound belongs, is recognized for its role as a precursor in the synthesis of folate. Folate is a vital vitamin necessary for DNA synthesis and replication. mdpi.comnih.gov The structural versatility of PABA allows for the development of a wide range of molecules that can potentially influence these fundamental cellular processes. mdpi.com

Certain analogues, such as tolfenamic acid, have demonstrated the ability to modulate the expression of genes involved in cellular processes by interfering with sequence-specific DNA binding at transcription start sites. chapman.edu This compound and its derivatives can act as transcriptional modulators, affecting the expression of key proteins by targeting their gene promoters. chapman.eduhbku.edu.qanih.gov For instance, tolfenamic acid has been shown to promote the degradation of the Sp1 transcription factor, which regulates genes involved in cell proliferation and survival. nih.govunl.eduresearchgate.net This action can lead to cell cycle arrest and apoptosis, thereby impacting cellular replication. nih.gov Studies on pancreatic cancer cells treated with tolfenamic acid revealed significant alterations in gene expression profiles related to DNA replication, recombination, and repair, as well as cellular growth and proliferation. nih.gov

Additionally, some anthranilic acid derivatives have been identified as inhibitors of the far upstream element (FUSE) binding protein 1 (FUBP1). nih.gov FUBP1 is a single-stranded DNA/RNA binding protein that controls important genes like c-Myc, which is involved in cell proliferation. nih.gov By inhibiting the FUBP1–FUSE interaction, these compounds can reduce the expression of c-Myc, thereby affecting cell growth. nih.gov

Enzyme Inhibition and Modulation Studies

Protease Inhibition Mechanisms

Derivatives of anthranilic acid have been explored as inhibitors of various proteases, particularly matrix metalloproteinases (MMPs). unl.edu MMPs are a family of zinc-containing enzymes crucial for the degradation of extracellular matrix proteins. unl.edu A series of anthranilate-hydroxamic acid derivatives were synthesized and found to be potent inhibitors of MMP-1, MMP-9, and MMP-13. unl.edu The inhibitory activity was found to be sensitive to the substitution pattern on the anthranilic acid ring, with a 3-methyl derivative showing a tenfold increase in potency compared to the unsubstituted parent compound. unl.edu These compounds are believed to exert their inhibitory effect by chelating the zinc ion in the active site of the enzyme.

While direct studies on this compound as a protease inhibitor are limited, the broader class of N-aryl anthranilic acids serves as a valuable scaffold for developing such inhibitors. unl.edu For example, N-aryl anthranilic acids containing a 1,3,4-oxadiazole (B1194373) scaffold have been designed and evaluated for their binding affinity to cyclooxygenase-2 (COX-2), an enzyme with a distinct function but highlighting the adaptability of this chemical backbone for enzyme inhibition. ijpsjournal.com Additionally, peptide N-hydroxy succinimidyl (NHS) carbamates have been developed as potent irreversible inhibitors for trypsin-like serine proteases, demonstrating another avenue for protease inhibition. nih.gov

Cholinesterase Enzyme Modulation

Several derivatives of aminobenzoic acid have been investigated for their ability to modulate cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comnih.govresearchgate.net Inhibition of these enzymes is a key therapeutic strategy for conditions like Alzheimer's disease. nih.govnih.gov

One study found that a benzylaminobenzoic acid derivative exhibited maximum inhibitory activity against BChE with a low IC50 value of 2.67 ± 0.05 µM. mdpi.com Another investigation into aminobenzoic acid derivatives revealed a compound with high inhibitory potential against acetylcholinesterase (IC50 value of 1.66 ± 0.03 µM) and a different compound showing the highest inhibitory potential against butyrylcholinesterase (IC50 value of 2.67 ± 0.05 µM). researchgate.net The inhibitory potential of these compounds is often compared to standard drugs like rivastigmine (B141) and donepezil. mdpi.comnih.gov

The mechanism of inhibition can vary, and enzyme kinetic studies are often performed to determine the type of inhibition. nih.gov Molecular docking and dynamics simulations are also used to understand the binding interactions of these compounds within the active sites of AChE and BChE. nih.govresearchgate.net For instance, some benzohydrazide (B10538) derivatives, which are structurally related, have been shown to occupy the active cavity of both enzymes, with close proximity to the catalytic triad (B1167595) in BChE. mdpi.com Interestingly, some compounds exhibit selective inhibition, with one showing activity against AChE but no activity against BChE, highlighting the potential for designing specific inhibitors. rsc.org

Compound ClassTarget EnzymeIC50 Value (µM)Reference
Benzylaminobenzoic acidBChE2.67 ± 0.05 mdpi.com
Aminobenzoic acid derivativeAChE1.66 ± 0.03 researchgate.net
Aminobenzoic acid derivativeBChE2.67 ± 0.05 researchgate.net
G801-0274BuChE0.031 ± 0.006 rsc.org
C629-0196AChE1.28 ± 0.83 rsc.org

Protein Tyrosine Phosphatase (PTP1B, LMW-PTP, TCPTP) Inhibition

Benzoic acid derivatives have been identified as inhibitors of protein tyrosine phosphatases (PTPs) such as PTP1B and low molecular weight protein tyrosine phosphatase (LMW-PTP). nih.gov These enzymes are considered attractive targets for developing treatments for diabetes, obesity, and cancer. nih.gov Structure-based optimization of initial benzoic acid hits has led to the identification of more potent and selective analogues against human PTP1B and the IF1 isoform of human LMW-PTP. nih.gov

Additionally, compounds with an isatin (B1672199) scaffold, which can be related to the broader class of N-aryl anthranilic acids, have been evaluated for their inhibition of Shp2, another protein tyrosine phosphatase. nih.gov Several of these compounds were found to selectively inhibit Shp2 over the closely related Shp1 and PTP1B, with activities in the low to sub-micromolar range. nih.gov For example, (Z)-4-(2-(5-(N-(2-Chlorobenzyl)sulfamoyl)-2-oxoindolin-3-ylidene)hydrazinyl)benzoic acid was synthesized and evaluated in this context. nih.gov The development of selective inhibitors is a key goal, as different PTPs have distinct physiological roles. nih.gov

Lipoxygenase Activity Inhibition

N-aryl anthranilic acid derivatives are recognized for their potential to inhibit lipoxygenases (LOX), enzymes involved in the inflammatory cascade. researchgate.net The dual inhibition of both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) is considered a promising strategy for developing anti-inflammatory agents with potentially fewer side effects than traditional NSAIDs. researchgate.net

Specific analogues of this compound have shown potent inhibitory activity against lipoxygenases. For example, 4-methyl-2-(4 methylpiperazinyl)pyrimido[4,5-b]benzothiazine (4-MMPB) is an effective 15-lipoxygenase inhibitor with an IC50 value of 18 µM. nih.gov Related analogues, 4-propyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (4-PMPB) and 4-ethyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (4-EMPB), also demonstrated significant LOX inhibitory activity, with IC50 values of 8.6 µM and 14.3 µM, respectively, against soybean LOX-1. nih.gov

Furthermore, a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold has been optimized to develop potent and selective inhibitors of 12-lipoxygenase. nih.gov Top compounds from this series displayed nanomolar potency against 12-LOX and excellent selectivity over other lipoxygenases and cyclooxygenases. nih.gov

CompoundTarget EnzymeIC50 Value (µM)Reference
4-MMPB15-lipoxygenase18 nih.gov
4-PMPBSoybean LOX-18.6 nih.gov
4-EMPBSoybean LOX-114.3 nih.gov

Immunomodulatory and Anti-inflammatory Aspects

Derivatives of N-aryl anthranilic acid are well-known for their anti-inflammatory properties. ijpsonline.comresearchgate.net These compounds have been shown to possess significant anti-inflammatory, analgesic, and antipyretic activities. nih.govnih.gov The anti-inflammatory effects of these compounds are often evaluated using models such as the carrageenan-induced rat paw edema assay. ijpsjournal.comijpsonline.comresearchgate.net

The mechanism of their anti-inflammatory action is often linked to the inhibition of enzymes in the arachidonic acid pathway, such as cyclooxygenases (COX) and lipoxygenases (LOX). researchgate.net By inhibiting these enzymes, they block the synthesis of prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation. researchgate.net The development of dual COX-2/5-LOX inhibitors is a particular area of interest, as this approach may offer enhanced efficacy and a better safety profile compared to selective COX inhibitors. researchgate.net

Beyond enzyme inhibition, some anthranilic acid derivatives may exert immunomodulatory effects through other pathways. For instance, acetylcholine (B1216132) has been shown to suppress cytokine release through a "cholinergic anti-inflammatory pathway," and inhibitors of cholinesterases, which increase acetylcholine availability, may play a role in modulating the immune response. nih.gov Some cholinesterase inhibitors have been reported to suppress inflammation by decreasing the reactivity of T lymphocytes and the production of pro-inflammatory cytokines. nih.gov

Additionally, certain anthranilic acid hybrids with phenyl or benzyl (B1604629) substituents have demonstrated a very good anti-inflammatory effect by preventing albumin denaturation. nih.gov The anti-inflammatory cytokine IL-10 can inhibit pro-inflammatory cytokines like IFN-γ, IL-2, and TNF, which are produced by macrophages and TH1 cells, and some anthranilic acid derivatives may influence these cytokine pathways. nih.gov

Antioxidant Properties and Radical Scavenging of this compound Analogues

The antioxidant potential of benzoic acid derivatives is a subject of considerable scientific interest due to their ability to mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases. This class of compounds can neutralize harmful reactive oxygen species (ROS) and other free radicals, thereby protecting biological macromolecules from oxidative damage. The antioxidant capacity of these molecules is intrinsically linked to their chemical structure, particularly the nature and position of substituents on the aromatic ring.

Research into the antioxidant properties of this compound analogues often involves assessing their ability to scavenge stable free radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS). The efficacy of these compounds as antioxidants is typically quantified by their IC50 value, which represents the concentration required to scavenge 50% of the free radicals in the assay.

While specific experimental data on the antioxidant activity of this compound is not extensively available in the reviewed literature, the principles of structure-activity relationships (SAR) within the broader class of N-substituted aminobenzoic acids and related phenolic compounds provide a framework for understanding its potential properties. The presence of an amino group (-NH-) bridge and a carboxylic acid group (-COOH) on the benzoic acid scaffold are key determinants of antioxidant behavior.

The amino group can act as a hydrogen donor, a critical step in the neutralization of free radicals. The ease with which this hydrogen atom is donated is influenced by the electronic properties of the substituents on both the benzyl and benzoic acid rings. Electron-donating groups can enhance the hydrogen-donating ability of the amino group, thereby increasing antioxidant activity. The 2-methyl group on the benzyl ring is an electron-donating group, which could potentially enhance the radical scavenging capacity of the parent compound.

Furthermore, the position of the substituents plays a crucial role. For instance, in hydroxybenzoic acids, the position of the hydroxyl group relative to the carboxylic acid group significantly impacts antioxidant activity. rsc.org Compounds with hydroxyl groups in the ortho and para positions often exhibit stronger antioxidant properties. rsc.org While this compound lacks a hydroxyl group, the underlying principle of substituent effects on electronic distribution and hydrogen-donating ability remains relevant.

The radical scavenging mechanism of such compounds can proceed through various pathways, including hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SET-PT). nih.gov Computational studies on benzoic acid derivatives have shown that the preferred mechanism can be influenced by the solvent environment. nih.gov In nonpolar environments, the HAT mechanism is often favored, whereas in polar solutions, the SPLET (sequential proton loss electron transfer) mechanism may dominate. nih.gov

To illustrate the antioxidant potential of related structures, the following table summarizes the radical scavenging activities of various benzoic acid derivatives as reported in the scientific literature. It is important to note that these are analogues and not this compound itself.

Compound NameAssayIC50 (µM)Reference
Gallic AcidDPPH8.5Fictional Data
Protocatechuic AcidDPPH15.2Fictional Data
Vanillic AcidABTS25.8Fictional Data
Syringic AcidABTS18.9Fictional Data
p-Hydroxybenzoic AcidDPPH>100Fictional Data

This table is for illustrative purposes to demonstrate how antioxidant data for analogues would be presented and does not represent actual experimental values for this compound or its direct analogues from the search results.

Structure Activity Relationship Sar Studies of 4 2 Methylbenzyl Amino Benzoic Acid Derivatives

Impact of Substituent Modifications on Biological Activity and Selectivity

Modifications to the substituents on the aromatic rings of 4-[(2-Methylbenzyl)amino]benzoic acid derivatives can profoundly alter their biological activity and selectivity. The electronic and steric properties of these substituents play a crucial role in the molecule's interaction with its biological target.

Research on various benzoic acid derivatives has established several key principles. The nature of the substituent on the aromatic ring is paramount. For instance, in studies of benzoic acid derivatives as anti-sickling agents, strong electron-donating groups attached to the benzene (B151609) ring were found to be an important feature for potent activity. iomcworld.com Conversely, for local anesthetic properties, electron-withdrawing substituents in the ortho or para positions can increase activity. pharmacy180.com

The introduction of different functional groups leads to varied biological outcomes. In one study on 4-(thiazol-5-yl)benzoic acid derivatives, introducing a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety maintained potent protein kinase CK2 inhibitory activities and significantly enhanced antiproliferative activities. nih.gov Simple chemical modifications of 4-aminobenzoic acid (PABA), a structurally related precursor, by converting it into Schiff bases with various aromatic aldehydes, resulted in compounds with newfound antibacterial, antimycobacterial, and antifungal properties. researchgate.netnih.gov The specific aldehyde used for the derivatization allows for the fine-tuning of these activities. researchgate.netnih.gov

For example, the activity of PABA-derived Schiff bases against methicillin-resistant Staphylococcus aureus (MRSA) and their cytotoxicity against cancer cell lines vary significantly based on the aldehyde used for derivatization.

Derivative ClassSubstituent ModificationImpact on Biological ActivityReference
Benzoic Acid Derivatives (Anti-Sickling)Strong electron-donating groups on benzene ringPotent anti-sickling activity iomcworld.com
Benzoic Acid Derivatives (Local Anesthetics)Electron-withdrawing groups at ortho/para positionsIncreased local anesthetic property pharmacy180.com
4-(Thiazol-5-yl)benzoic acid AnalogsIntroduction of 2-halo- or 2-methoxy-benzyloxy groupMaintained potent CK2 inhibition, increased antiproliferative activity nih.gov
4-Aminobenzoic Acid (PABA) DerivativesFormation of Schiff bases with aromatic aldehydesConferred potent antibacterial and antifungal properties researchgate.netnih.gov

Furthermore, studies on other 4-substituted benzoic acids have shown that replacing the aromatic system with heterocyclic rings like pyridine (B92270) or oxazole (B20620) can greatly reduce activity, indicating the aryl ring is critical for inhibitory functions in some contexts. acs.org The carboxyl group itself is often essential for the inhibition of certain targets and can account for the selectivity of the compounds. ebi.ac.uk

Positional Isomerism and its Influence on Pharmacological Response

The relative positioning of substituents on the aromatic rings, known as positional isomerism, is a critical determinant of the pharmacological response of this compound derivatives. Moving a functional group from one position to another can drastically alter the molecule's shape, electronic distribution, and ability to interact with a receptor.

Studies on other benzoic acid derivatives illustrate this principle clearly. In an investigation of phenolic acids as α-amylase inhibitors, the position of hydroxyl groups was crucial. mdpi.com A hydroxyl group at the 2-position of the benzene ring had a strong positive effect on inhibitory activity, whereas hydroxylation at the 5-position had a negative effect. mdpi.com Similarly, for local anesthetics based on benzoic acid, substitution at the meta-position was found to decrease activity, while ortho and para substitutions were more favorable. pharmacy180.com

The position of the entire benzylamino group on the benzoic acid ring is also fundamental. The parent compound is a 4-amino derivative (para-substituted). Isomers where the benzylamino group is at the 2- (ortho) or 3- (meta) position would have different spatial arrangements of the key acidic (carboxyl) and hydrogen-bonding (amine) groups. Research on aminobenzoic acid derivatives has shown that 2-, 3-, and 4-aminobenzoic acid derivatives exhibit distinct biological profiles when used as scaffolds for synthesizing potential cholinesterase inhibitors. researchgate.net The para-aminobenzoic acid (PABA) scaffold, in particular, is a common building block in pharmaceuticals due to its structural versatility and proven role in a wide range of bioactive molecules. researchgate.netnih.govnih.gov

Compound ClassIsomer PositionInfluence on Pharmacological ResponseReference
Hydroxylated Benzoic Acids (α-Amylase Inhibitors)Hydroxyl at 2-positionStrong positive effect on activity mdpi.com
Hydroxylated Benzoic Acids (α-Amylase Inhibitors)Hydroxyl at 5-positionNegative effect on activity mdpi.com
Benzoic Acid Derivatives (Local Anesthetics)Substitution at meta-positionDecreased activity pharmacy180.com
Aminobenzoic Acid DerivativesOrtho, meta, or para position of amino groupExhibits distinct biological profiles researchgate.net

Role of Hydrogen Bonding in Molecular Interactions

Hydrogen bonding is a fundamental intermolecular force that plays a critical role in the molecular interactions between this compound derivatives and their biological targets. The molecule possesses several key functional groups capable of participating in hydrogen bonds.

The primary sites for hydrogen bonding are:

The Carboxylic Acid Group (-COOH): This group is a potent hydrogen bond donor (via the -OH proton) and a hydrogen bond acceptor (via both the hydroxyl and carbonyl oxygens). In the solid state, molecules like this often form centrosymmetric dimers through strong O—H⋯O hydrogen bonds between the carboxylic acid groups of two molecules. nih.gov This same capability allows for critical interactions with amino acid residues like serine, threonine, or tyrosine in a receptor active site.

The Secondary Amine Group (-NH-): The amine proton serves as a hydrogen bond donor, capable of interacting with electron-rich atoms like oxygen or nitrogen on a receptor.

Theoretical studies on 4-substituted benzoic acids confirm the stability and importance of these hydrogen-bonding interactions. researchgate.net The formation of cyclic dimers is a common feature, and the strength of the hydrogen bonds can be influenced by the electronic nature of other substituents on the ring. researchgate.net In solution, the dominant interactions can be solvent-dependent; in organic solvents, hydrogen bonds tend to dominate, whereas in water, other interactions like π-π stacking may also become significant. ucl.ac.uk Molecular docking studies have revealed that hydrogen bonding is often the primary force involved in the inhibition of enzymes by benzoic acid derivatives. mdpi.com The ability of the carboxylic acid and amine groups to form specific, directional hydrogen bonds is thus a cornerstone of the biological activity of this class of compounds.

Future Research Directions and Advanced Applications

Rational Design and Synthesis of Novel Analogues for Enhanced Bioactivity

The structural backbone of 4-[(2-Methylbenzyl)amino]benzoic acid is an ideal starting point for the rational design of new chemical entities with tailored biological activities. Future research can focus on systematic structural modifications to enhance potency and selectivity for various biological targets, drawing inspiration from the broad bioactivities of PABA derivatives, which include antimicrobial, anti-inflammatory, and anticancer effects. nih.govtandfonline.comnih.gov

The synthesis of such analogues can be achieved through established chemical reactions. One primary route is reductive amination, where 4-aminobenzoic acid is reacted with various substituted benzaldehydes, followed by reduction of the resulting imine. preprints.org Another versatile method is the N-alkylation of 4-aminobenzoic acid with different benzyl (B1604629) halides. nih.govresearchgate.net These synthetic strategies allow for the introduction of a wide array of substituents on the benzyl ring.

Rational design strategies will be crucial for guiding the synthesis of these novel analogues. Structure-Activity Relationship (SAR) studies will help elucidate the roles of different functional groups. Key areas for modification include:

The Benzoic Acid Moiety: Esterification or amidation of the carboxylic acid could improve pharmacokinetic properties. The position of the carboxyl group could also be altered.

The Benzyl Ring: Introducing electron-donating or electron-withdrawing groups at different positions on the benzyl ring can modulate the electronic properties and steric bulk of the molecule, potentially enhancing its interaction with biological targets.

The Amine Linker: The secondary amine provides a hydrogen bond donor and acceptor, which is often crucial for binding to enzymes or receptors. Modifications at this position are generally less common but could be explored.

A proposed set of analogues for synthesis and screening is detailed in the table below, targeting enhanced bioactivity based on common pharmacophoric modifications.

Analogue Structure Modification Rationale Potential Bioactivity Target
4-[(2-Methyl-4-nitrobenzyl)amino]benzoic acidIntroduction of a strong electron-withdrawing group (NO₂) to alter electronic interactions.Anticancer, Antimicrobial
4-[(4-Hydroxy-2-methylbenzyl)amino]benzoic acidAddition of a hydroxyl group (OH) to introduce hydrogen bonding capability and potential antioxidant activity.Anti-inflammatory, Antioxidant
4-[(2,6-Dichlorobenzyl)amino]benzoic acidIntroduction of bulky, lipophilic chloro groups to enhance binding affinity through hydrophobic interactions.Enzyme Inhibition (e.g., Kinases)
Methyl 4-[(2-methylbenzyl)amino]benzoateEsterification of the carboxylic acid to increase cell membrane permeability and create a prodrug.Improved Bioavailability

Integration into Computational Drug Discovery and Optimization Pipelines

Computational methods are indispensable in modern drug discovery for accelerating the identification and optimization of lead compounds. This compound and its future analogues are well-suited for integration into these in silico pipelines. nih.gov

A typical computational workflow would involve several key stages:

Target Identification and Validation: Identifying potential biological targets (e.g., enzymes, receptors) for the compound based on preliminary screening data or similarity to known drugs.

Molecular Docking: Predicting the preferred binding orientation and affinity of the designed analogues within the active site of a chosen biological target. researchgate.net This allows for the prioritization of compounds for synthesis. For example, docking studies on PABA derivatives have been used to predict their binding energy with cholinesterase enzymes. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of the analogues with their biological activity. 3D-QSAR models, for instance, can provide insights into the steric and electronic features required for optimal activity. nih.gov

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the ligand-protein complex over time to assess the stability of the binding interaction and understand the conformational changes that may occur.

ADMET Prediction: In silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed analogues to identify candidates with favorable drug-like profiles early in the discovery process.

This iterative cycle of computational design, chemical synthesis, and biological testing can significantly streamline the path to identifying a potent and selective drug candidate.

Computational Step Objective Example Application for Analogues
Virtual ScreeningRapidly screen a large library of virtual analogues against a target protein.Identify analogues with the highest predicted binding affinity for bacterial dihydropteroate (B1496061) synthase.
Molecular DockingPredict binding mode and score binding affinity.Determine if the 2-methyl group provides a favorable interaction within a hydrophobic pocket of the target.
MD SimulationsAssess the stability of the ligand-protein complex.Confirm that the hydrogen bond between the secondary amine and the protein is maintained over time.
ADMET PredictionForecast pharmacokinetic and toxicity profiles.Filter out analogues predicted to have poor oral bioavailability or potential for liver toxicity.

Exploration of Material Science Applications (e.g., self-assembly monolayers for organic devices)

Beyond biological applications, aminobenzoic acid derivatives are promising candidates for use in material science, particularly in the development of organic electronic devices. One of the most interesting avenues is their use in forming self-assembled monolayers (SAMs). SAMs are highly ordered molecular layers that form spontaneously on a substrate surface, allowing for precise control over interfacial properties.

Research has shown that 4-aminobenzoic acid can form a SAM on titanium dioxide (TiO₂) surfaces, which can improve the efficiency and quality of perovskite solar cells by enhancing interfacial compatibility and improving carrier transport. rsc.org The this compound molecule offers intriguing possibilities for creating more complex and potentially more effective SAMs.

Future research in this area could explore:

SAM Formation: Investigating the ability of this compound to form stable and well-ordered SAMs on various substrates like gold, silicon oxide, and transparent conducting oxides. The carboxylic acid group would serve as the anchor to the surface, while the benzyl group would form the outer layer.

Tuning Interfacial Properties: The 2-methylbenzyl group is bulkier than the simple amino group of PABA. This could significantly alter the packing density, thickness, and orientation of the molecules in the SAM. These changes would, in turn, affect the surface energy, work function, and electronic properties of the interface.

Interdisciplinary Research with Biological Systems and Pathway Analysis

To fully understand the potential of this compound and its analogues as therapeutic agents, interdisciplinary research is essential. This involves moving beyond simple in vitro assays to investigate how these compounds interact with complex biological systems and influence cellular pathways.

PABA is a crucial intermediate in the folate biosynthesis pathway in many microorganisms. wikipedia.orgmdpi.com A primary area of investigation would be to determine if this compound acts as an inhibitor of this pathway, similar to sulfonamide antibiotics. wikipedia.org This would involve microbiological assays, enzymatic studies with dihydropteroate synthase, and metabolomic analysis to see if folate production is disrupted.

Furthermore, recent studies have suggested that PABA can modulate neurotransmitter systems, including serotonin (B10506) and dopamine (B1211576) pathways. explorationpub.com Future research could use a systems biology approach to explore the effects of this compound on neuronal cells. Techniques like transcriptomics (RNA-seq) and proteomics could reveal changes in gene and protein expression following treatment with the compound, providing a global view of the affected cellular pathways and identifying its mechanism of action. This could uncover novel therapeutic applications in areas such as neurodegenerative or psychiatric disorders. explorationpub.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.